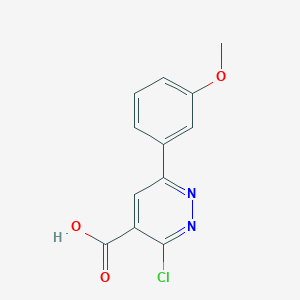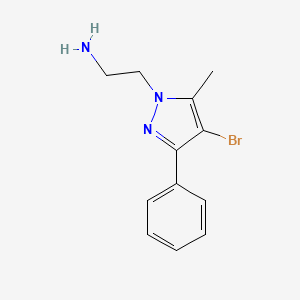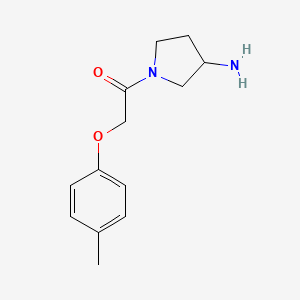
1-(3-氨基吡咯烷-1-基)-2-(4-甲基苯氧基)乙酮
描述
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one, more commonly referred to as AMP-PEP, is a synthetic compound with a wide range of scientific applications. AMP-PEP is a small molecule that can be used in research to study the structure, function, and behavior of proteins. It is also used in medical research to investigate the effects of certain drugs on the body. The structure of AMP-PEP is relatively simple and can be easily synthesized in the laboratory. This makes it a versatile and powerful tool for researchers.
科学研究应用
合成与化学转化
1-(3-氨基吡咯烷-1-基)-2-(4-甲基苯氧基)乙酮及其衍生物参与各种化学转化。例如,具有稠合的降冰片或螺环丙烷片段的 3-氨基吡咯烷-2-酮可以与苯甲醛反应形成偶氮甲碱,偶氮甲碱可以进一步还原或反应,通过 1,3-偶极环加成反应形成杂环螺环 (Kostyuchenko 等人,2009)。
催化与有机合成
该化合物及其衍生物也用于有机合成领域。可以通过不对称环加成和随后的催化氢化获得的均手性甲基 4-氨基吡咯烷-2-羧酸酯,可用作酮向硝基烯烃的不对称迈克尔加成的催化剂。这些衍生物属于天然氨基酸的 L 系列,证明了该化合物在立体选择性有机转化中的用途 (Ruiz-Olalla 等人,2015)。
药物研究
在药物研究中,该化合物的衍生物(如 3-氨基吡咯烷-2-酮及其变体)因其潜在的生物活性而被合成。例如,某些酯的氢化会产生这些化合物,主要以反式异构体的形式存在,表明它们在药物化学和药物设计中的相关性 (Gorpinchenko 等人,2009)。
材料科学
在材料科学中,与 1-(3-氨基吡咯烷-1-基)-2-(4-甲基苯氧基)乙酮在结构上相关的化合物被合成并表征,以研究其在制造先进材料中的潜在应用。例如,合成了新型螺旋状纳米级二茂铁基苯基酰胺,展示了在设计具有特定微结构和光电特性的材料中的应用 (Xu 等人,2007)。
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-4-12(5-3-10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHKLJNRCZLCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Pyridin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472282.png)
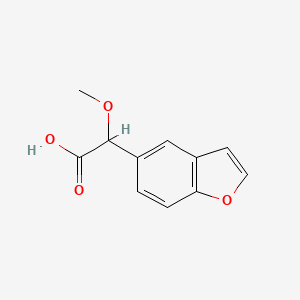
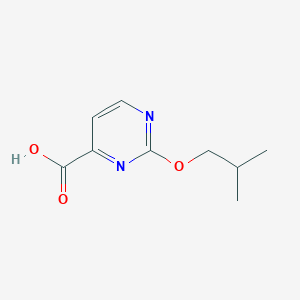
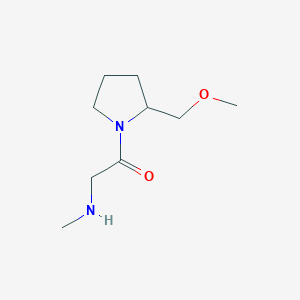

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)

![2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472291.png)



